molecular formula C13H16FNO3 B3047950 Acetamide, 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)- CAS No. 150164-68-4

Acetamide, 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)-

Cat. No.: B3047950
CAS No.: 150164-68-4
M. Wt: 253.27 g/mol
InChI Key: NVGMNTIWDVRZNQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[2-(4-fluoro-N-propan-2-ylanilino)-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3/c1-9(2)15(13(17)8-18-10(3)16)12-6-4-11(14)5-7-12/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGMNTIWDVRZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)F)C(=O)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436945
Record name Acetamide, 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)-
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URL https://comptox.epa.gov/dashboard/DTXSID40436945
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Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150164-68-4
Record name 2-(Acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150164-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)- typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the acylation of 4-fluoroaniline with acetic anhydride to form N-(4-fluorophenyl)acetamide. This intermediate is then subjected to further reactions, such as esterification with acetic acid and isopropylation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acetamide oxides, while reduction can produce amines.

Scientific Research Applications

Acetamide, 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)- involves its interaction with specific molecular targets. The acetyloxy group can participate in esterification reactions, while the fluorophenyl group can enhance binding affinity to certain proteins or enzymes. The isopropyl group may influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Acetamide, 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)-
  • CAS Number : 150164-68-4
  • Molecular Formula: C₁₄H₁₇FNO₃
  • SMILES : O=C(OCC(=O)N(C1=CC=C(F)C=C1)C(C)C)C
  • Key Functional Groups :
    • Acetyloxy group (-OAc) at position 2, enhancing reactivity and solubility in organic solvents.
    • N-(4-fluorophenyl) and N-(1-methylethyl) substituents, contributing to steric and electronic effects .

Its acetyloxy group may also make it a synthetic intermediate for pharmaceuticals or polymers .

Comparison with Structurally Similar Compounds

Flufenacet (N-(4-Fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide)

  • CAS Number : 142459-58-3
  • Molecular Formula : C₁₄H₁₃F₄N₃O₂S
  • Key Differences :
    • Substituent : Contains a 1,3,4-thiadiazol-2-yloxy group instead of acetyloxy.
    • Properties : Higher molecular weight (364.34 g/mol) and melting point (75°C) due to the sulfur-containing heterocycle .
  • Applications : Herbicide inhibiting fatty acid elongation in plants .

N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide (Flufenacet Alcohol)

  • CAS Number : 54041-17-7
  • Molecular Formula: C₁₁H₁₄FNO₂
  • Key Differences :
    • Substituent : Hydroxyl (-OH) replaces acetyloxy, increasing polarity.
    • Properties : Lower molecular weight (211.23 g/mol) and boiling point (323.8°C) .
  • Applications : Metabolite of flufenacet, studied for environmental persistence .

2-Azido-N-(4-fluorophenyl)acetamide

  • Structure : Features an azide (-N₃) group at position 2 .
  • Key Differences :
    • Reactivity : Azide group enables click chemistry applications (e.g., bioconjugation).
    • Applications : Intermediate in synthesizing heterocycles or bioactive molecules .

(E)-2-((Acryloyloxy)imino)-N-(4-fluorophenyl)acetamide (AIFPA)

  • Key Differences: Substituent: Acryloyloxy-imino group, enabling polymerization.

Structural and Functional Comparison Table

Compound Name Molecular Formula Substituent (Position 2) Molecular Weight (g/mol) Melting Point (°C) Key Applications References
Target Compound C₁₄H₁₇FNO₃ Acetyloxy 275.29 Not reported Synthetic intermediate
Flufenacet C₁₄H₁₃F₄N₃O₂S 1,3,4-Thiadiazol-2-yloxy 364.34 75 Herbicide
Flufenacet Alcohol C₁₁H₁₄FNO₂ Hydroxyl 211.23 Not reported Metabolite
2-Azido-N-(4-fluorophenyl)acetamide C₈H₇FN₄O Azide 194.16 Not reported Bioconjugation
AIFPA C₁₁H₁₀FN₂O₃ Acryloyloxy-imino 237.21 Not reported Polymer precursor

Research Findings and Implications

  • Herbicidal Activity : Flufenacet’s thiadiazole ring enhances lipid biosynthesis inhibition, unlike the acetyloxy group in the target compound .
  • Solubility and Reactivity : The acetyloxy group improves solubility in aprotic solvents compared to hydroxyl or azide derivatives, influencing synthetic pathways .
  • Biological Fate : Flufenacet Alcohol’s hydroxyl group increases hydrophilicity, affecting its environmental mobility .

Biological Activity

Acetamide, 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)- is a compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article delves into the compound's biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of Acetamide, 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)- can be represented as follows:

  • Molecular Formula : C12_{12}H14_{14}FNO3_3
  • Molecular Weight : 241.24 g/mol

This compound features an acetamide group along with a fluorophenyl moiety, which is believed to contribute to its biological activity.

Antifungal Activity

Research indicates that compounds similar to Acetamide, particularly those containing the indolizine structure, exhibit notable antifungal properties. For instance, a study highlighted that certain indolizine derivatives demonstrated significant antifungal effects against various strains of fungi, suggesting a potential therapeutic application for Acetamide derivatives in treating fungal infections .

Table 1: Antifungal Activity of Related Compounds

Compound NameStructure TypeAntifungal Activity (IC50)
Indolizine Derivative AIndolizine0.5 mM
Indolizine Derivative BIndolizine0.7 mM
Acetamide, 2-(acetyloxy)-N-(4-F)AcetamideTBD

Anticancer Activity

Recent studies have also explored the anticancer potential of acetamide-based compounds. For example, a study on heme oxygenase-1 (HO-1) inhibitors revealed that certain acetamide derivatives exhibited cytotoxic effects against various cancer cell lines, including glioblastoma and prostate cancer cells. The mechanism of action appears to involve the inhibition of HO-1, which is often overexpressed in tumors and associated with poor prognosis .

Case Study: Inhibition of HO-1

In a detailed examination of various acetamide derivatives:

  • Compound 7l showed significant inhibitory activity against HO-1 with an IC50 value of 2.5 μM.
  • This compound was further tested for its antiproliferative effects on U87MG glioblastoma cells, yielding promising results.

Structure-Activity Relationship (SAR)

The biological activity of acetamides can often be correlated with their structural features. Research indicates that modifications in the side chains and functional groups significantly impact their efficacy against pathogens and cancer cells.

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Addition of methoxy groupsIncreased antibacterial activity
Fluorination at para positionEnhanced anticancer properties
Chain length variationAltered potency against specific targets

Q & A

Q. What are the recommended synthetic routes for preparing Acetamide, 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)-, and what critical reaction parameters influence yield?

The synthesis typically involves condensation reactions between intermediates such as 4-fluorophenyl isopropylamine and acetyloxy-acetyl chloride. Key steps include:

  • Amide bond formation : Use of coupling agents like EDCI/HOBt under inert conditions (N₂ atmosphere) to minimize hydrolysis.
  • Acetylation : Reaction temperature (60–70°C) and solvent choice (e.g., THF or DCM) are critical to avoid side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity.
    Critical parameters : pH control during amidation, stoichiometric ratios (1:1.1 for amine:acyl chloride), and moisture-free environments .

Q. How is structural characterization of this compound performed, and what analytical techniques are essential for confirming purity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.1–7.3 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm).
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 336.12).
  • HPLC : Reverse-phase C18 columns (ACN/water mobile phase) assess purity (>98% required for biological assays) .
  • XRD : Single-crystal X-ray diffraction resolves stereochemistry and confirms acetyloxy orientation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., thyroxine suppression vs. anticonvulsant effects)?

Discrepancies arise from:

  • Dose-dependent effects : Low concentrations may modulate neuronal ion channels (anticonsulvant activity), while higher doses inhibit thyroid peroxidase, reducing serum T4 .
  • Model systems : In vitro receptor binding assays (e.g., GABAₐ receptor modulation) vs. in vivo rodent models of epilepsy or endocrine disruption.
    Methodological approach :
    • Conduct parallel assays (e.g., patch-clamp electrophysiology and ELISA for T4 levels) under identical dosing regimens.
    • Use isotopic labeling (³H/¹⁴C) to track biodistribution and target engagement .

Q. What strategies optimize the compound’s interaction with biological targets (e.g., enzyme inhibition) while minimizing off-target effects?

  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing acetyloxy with sulfonamide) to enhance binding to catalytic pockets (e.g., carbonic anhydrase IX).
  • Molecular docking : Use AutoDock Vina to predict binding affinities with targets like 5-HT₃ receptors or thyroglobulin.
  • Metabolic profiling : Incubate with liver microsomes to identify cytochrome P450-mediated metabolites contributing to off-target activity .

Q. How do environmental factors (pH, temperature) influence the compound’s stability in experimental buffers, and how can degradation be mitigated?

  • Degradation pathways : Hydrolysis of the acetyloxy group at pH > 7.5 or elevated temperatures (>40°C) generates 2-hydroxy derivatives.
  • Stabilization methods :
    • Use phosphate buffers (pH 6.5–7.0) with 0.01% BHT (antioxidant).
    • Store solutions at –20°C in amber vials to prevent photodegradation .
  • Monitoring : LC-MS/MS tracks degradation products (e.g., m/z 294.08 for deacetylated metabolite) .

Mechanistic and Contradiction Analysis

Q. What experimental evidence supports the hypothesis that this compound acts via extrathyroidal mechanisms to alter hormone levels?

  • In vitro models : Incubation with hepatocytes (not thyroid cells) shows dose-dependent reduction in T4, suggesting hepatic glucuronidation as a primary pathway .
  • Knockout mice : TTR (transthyretin) knockout models exhibit attenuated T4 suppression, implicating serum transport protein interactions .
  • Contradictions : Some studies report direct inhibition of thyroid peroxidase; reconcile via competitive binding assays with recombinant enzyme .

Q. How can researchers differentiate between receptor-mediated and non-specific membrane effects in electrophysiological studies?

  • Pharmacological blockers : Co-apply selective antagonists (e.g., bicuculline for GABAₐ receptors) to isolate receptor-specific currents.
  • Voltage-clamp protocols : Assess use-dependence (e.g., enhanced inhibition at depolarized potentials indicates state-dependent binding).
  • Lipid bilayer assays : Compare compound effects on artificial membranes vs. native cells to identify non-specific disruption .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?

  • Standardized reagents : Use anhydrous solvents (verified by Karl Fischer titration) and commercially sourced intermediates (≥99% purity).
  • Reaction monitoring : In-line FTIR tracks acyl intermediate formation (C=O stretch at 1740 cm⁻¹).
  • Interlab validation : Share batches for cross-lab NMR/HPLC analysis via collaborative platforms like PubChem .

Q. How should researchers design dose-response studies to account for the compound’s dual pharmacological and toxicological profiles?

  • Range-finding assays : Start with 0.1–100 µM in vitro, adjusting based on IC₅₀ values (e.g., 12 µM for GABAₐ inhibition vs. 45 µM for T4 suppression).
  • Time-course analysis : Evaluate acute (1–24 hr) vs. chronic (7-day) exposure in vivo.
  • Endpoint multiplexing : Combine ELISA (hormones), transcriptomics (CYP3A4 expression), and histopathology .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetamide, 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)-
Reactant of Route 2
Reactant of Route 2
Acetamide, 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)-

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